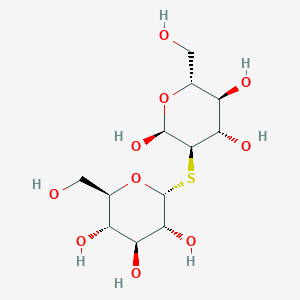
2-Thiokojibiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiokojibiose is a disaccharide composed of two monosaccharides, glucose, and thiose. It is a rare sugar that has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine.
科学的研究の応用
2-Thiokojibiose has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, it has been used as a substrate for enzymes such as glycosidases and glycosyltransferases. In biotechnology, it has been studied as a potential source of rare sugars for the production of novel glycoconjugates. In medicine, it has been studied for its potential anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of 2-Thiokojibiose is not fully understood. However, it has been suggested that it may act as a competitive inhibitor of enzymes that use glucose as a substrate. It has also been suggested that it may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use glucose as a substrate, such as α-glucosidase and β-galactosidase. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor properties in vitro.
実験室実験の利点と制限
One advantage of using 2-Thiokojibiose in lab experiments is that it is a rare sugar that can be used as a substrate for enzymes that do not recognize common sugars such as glucose and galactose. Another advantage is that it has potential anti-inflammatory and anti-tumor properties. However, one limitation is that it is not readily available and can be expensive to synthesize.
将来の方向性
There are several future directions for research on 2-Thiokojibiose. One direction is to study its potential as a source of rare sugars for the production of novel glycoconjugates. Another direction is to study its potential anti-inflammatory and anti-tumor properties in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound.
合成法
The synthesis of 2-Thiokojibiose can be achieved by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glucose with thiose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between glucose and thiose. Microbial synthesis involves the use of microorganisms to produce this compound through fermentation.
特性
CAS番号 |
158213-24-2 |
|---|---|
分子式 |
C12H22O10S |
分子量 |
358.36 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 |
InChIキー |
LZOBVHNAVZABHO-LFWCVFAXSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
同義語 |
2-thiokojibiose 2-thiokojibiose, (beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



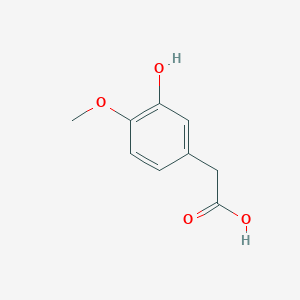
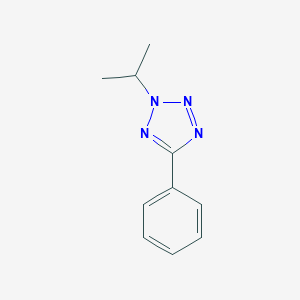
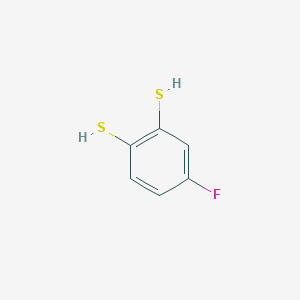
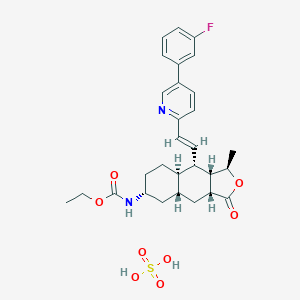
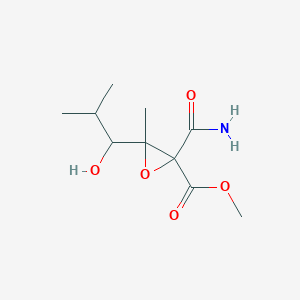
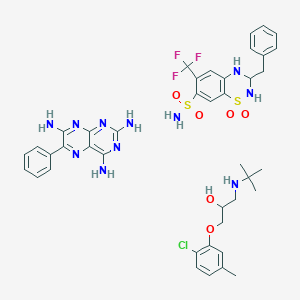
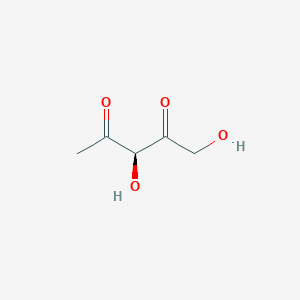
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
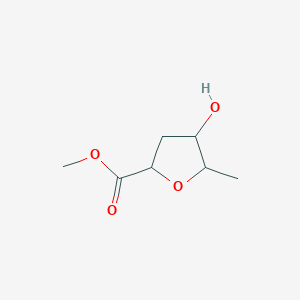
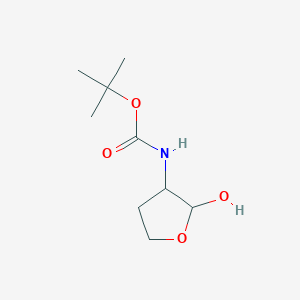
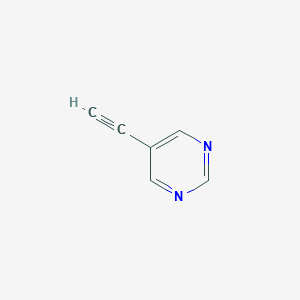
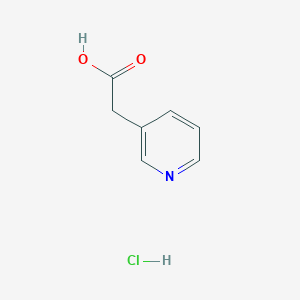
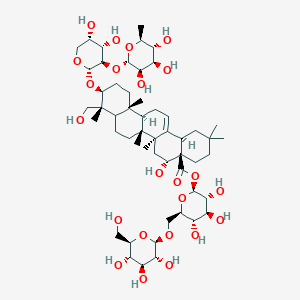
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)